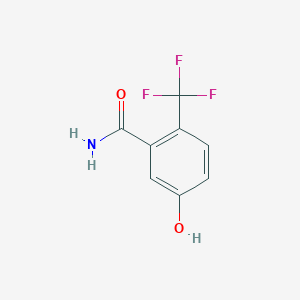
3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C15H21NO3. It is a benzamide derivative characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring, along with a methyl group on the amide nitrogen. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-tert-butoxybenzoic acid and 2-cyclopropoxy-N-methylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-tert-butoxybenzoic acid is activated using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with 2-cyclopropoxy-N-methylamine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide: A similar compound with the tert-butoxy and cyclopropoxy groups in different positions on the benzene ring.
3-(tert-butyl)-N-cyclopropyl-2-methoxy-5-methylbenzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
3-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-12-7-5-6-11(14(17)16-4)13(12)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
Clave InChI |
DRVWNDMIDYPJLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


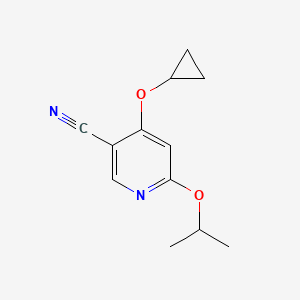
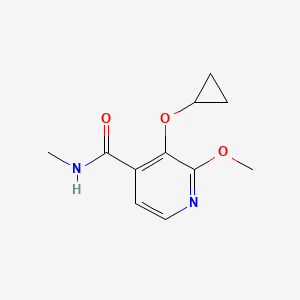
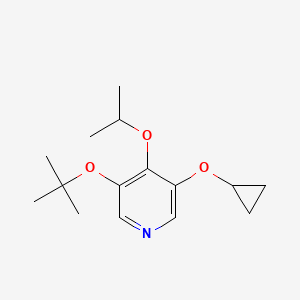
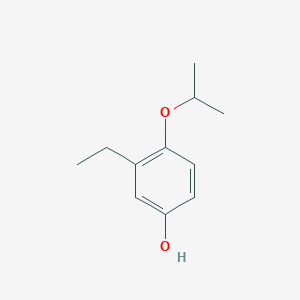

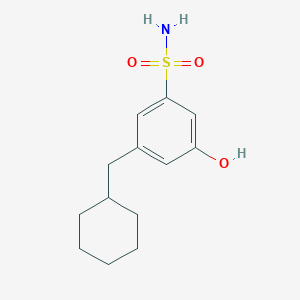
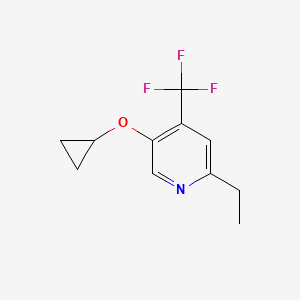

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)



